N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline
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Overview
Description
N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. This particular compound is notable for its complex structure, which includes multiple aromatic rings and dibenzofuran moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline typically involves multi-step organic reactions. One common approach might include:
Formation of Dibenzofuran Derivatives: Starting with dibenzofuran, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The dibenzofuran derivatives can then be coupled with phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Amine Introduction: Finally, the amine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce various functionalized aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or marker in biochemical assays.
Industry: Could be used in the manufacture of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. In materials science, its electronic properties could be exploited in devices.
Comparison with Similar Compounds
Similar Compounds
Triphenylamine: Another aromatic amine with three phenyl groups attached to a central nitrogen atom.
Dibenzofuran: A simpler compound with a similar dibenzofuran structure.
Uniqueness
N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline is unique due to its combination of multiple aromatic rings and dibenzofuran moieties, which may confer distinct electronic and steric properties.
Properties
Molecular Formula |
C54H35NO2 |
---|---|
Molecular Weight |
729.9 g/mol |
IUPAC Name |
N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C54H35NO2/c1-2-10-36(11-3-1)37-20-22-38(23-21-37)39-24-30-42(31-25-39)55(43-32-26-40(27-33-43)45-14-8-16-49-47-12-4-6-18-51(47)56-53(45)49)44-34-28-41(29-35-44)46-15-9-17-50-48-13-5-7-19-52(48)57-54(46)50/h1-35H |
InChI Key |
VTSAYWZCLNPTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67)C8=CC=C(C=C8)C9=CC=CC1=C9OC2=CC=CC=C12 |
Origin of Product |
United States |
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